1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Description
1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a pyrrolidine-based compound featuring an ethanone moiety attached to a substituted pyrrolidine ring. The substituent at the 3-position of the pyrrolidine ring includes a [(2-hydroxyethyl)-methyl-amino]methyl group, which introduces hydrophilic and hydrogen-bonding capabilities. This compound is cataloged under reference code 10-F082254 in chemical databases .
Properties
IUPAC Name |
1-[3-[[2-hydroxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)12-4-3-10(8-12)7-11(2)5-6-13/h10,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIBJYFEDYQFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CN(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Substitution with Hydroxyethyl-Methyl-Amino Group: The hydroxyethyl-methyl-amino group can be introduced via a nucleophilic substitution reaction using 2-chloroethanol and methylamine.
Attachment of the Ethanone Moiety: The final step involves the acylation of the substituted pyrrolidine with an appropriate acylating agent, such as acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Mannich Reaction
A three-component Mannich reaction is commonly employed to form the core structure. This involves:
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Reactants : Aldehydes, 4-nitroaniline or pyrrolidine, and 2-hydroxy-1,4-naphthoquinone (lawsone)
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Catalyst : p-Toluenesulfonic acid (p-TsOH)
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Conditions : Room temperature in acetonitrile for 0.5–48 hours .
This method forms iminium ions via protonation of the aldehyde carbonyl, followed by nucleophilic attack by deprotonated amines .
Functionalization of Pyrrolidine Derivatives
Post-synthesis modification includes:
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Hydrolysis : Sodium hydroxide (NaOH) in ethanol/water mixtures to convert esters to carboxylic acids .
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Hydrazide Formation : Reaction with hydrazine hydrate under reflux conditions to transform esters into hydrazides .
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Amide Coupling : Use of HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for peptide bond formation .
Functionalization Reactions
The compound undergoes various functionalization reactions to explore its reactivity and potential applications:
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| N-Alkylation | Alkyl halides (e.g., methyl iodide) | Substituted pyrrolidine derivatives |
| Acylation | Acyl chlorides (e.g., acetyl chloride) | Acylated amine derivatives |
| Oxidation | Potassium permanganate (KMnO₄) | Oxidized hydroxyethyl groups |
Mechanistic Insights :
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N-Alkylation proceeds via nucleophilic substitution, where the pyrrolidine nitrogen acts as a nucleophile.
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Oxidation of hydroxyethyl groups generates carbonyl functionalities, altering solubility and reactivity.
Mannich Reaction Mechanism
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Iminium Ion Formation : Protonation of the aldehyde carbonyl oxygen generates an iminium ion intermediate.
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Nucleophilic Attack : Deprotonated amines (e.g., pyrrolidine) attack the carbonyl carbon, forming a β-amino alcohol.
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Tautomerization : Rearrangement to the final Mannich base product .
Hydrolysis and Hydrazide Formation
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Ester Hydrolysis : Base-catalyzed cleavage of ester groups to carboxylic acids using NaOH .
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Hydrazide Synthesis : Reaction of esters with hydrazine hydrate under reflux, facilitated by in situ ester activation .
Structural Optimization
Structure-activity relationship (SAR) studies highlight the influence of substituents on reactivity and biological activity:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets relevant in the treatment of neurological disorders due to its amine functionality, which can engage in hydrogen bonding with biological macromolecules.
Case Study: Neuroprotective Effects
Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective properties. For instance, studies have shown that similar compounds can inhibit neuroinflammation, making them candidates for treating conditions like Alzheimer's disease and Parkinson's disease .
Drug Design
The unique structural features of 1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone make it a valuable scaffold in drug design. Its ability to form stable interactions with target proteins can be exploited to develop novel therapeutics.
Example: Antidepressants
Pyrrolidine derivatives have been explored as potential antidepressants due to their ability to modulate neurotransmitter systems. The specific modifications in the side chains of such compounds can enhance their efficacy and reduce side effects .
Biochemical Research
The compound's ability to interact with enzymes and receptors opens avenues for biochemical research. It can serve as a tool compound to study enzyme kinetics or receptor binding affinities.
Case Study: Enzyme Inhibition
A study demonstrated that similar pyrrolidine derivatives could act as inhibitors for certain enzymes involved in metabolic pathways, suggesting that this compound could be investigated for its enzyme inhibitory properties .
Mechanism of Action
The mechanism of action of 1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl-methyl-amino group may facilitate binding to active sites, while the ethanone moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of pyrrolidine- and piperidine-linked ethanones. Key structural analogs include:
Key Observations :
- The target compound’s [(2-hydroxyethyl)-methyl-amino]methyl group distinguishes it from analogs with bulkier substituents (e.g., tert-butyldimethylsilyloxy in ) or aromatic systems (e.g., phenyl in ).
- Analogs like 3an and those in incorporate extended carbon chains or heteroaromatic systems, likely enhancing lipophilicity and target binding affinity.
Physicochemical Properties
Data from NMR and HRMS analyses () highlight trends in solubility and stability:
| Compound (Reference) | ¹H NMR Shifts (δ, ppm) | ¹³C NMR Shifts (δ, ppm) | HRMS (Experimental) | Calculated LogD (pH 5.5) |
|---|---|---|---|---|
| 1-(2-Cyclohexylphenyl)ethanone (3ar) | 1.40–1.80 (m, 11H), 2.60 (s, 3H), 7.20–7.50 (m, 4H) | 207.1 (C=O), 24.8 (CH₃), 29.1–35.4 (cyclohexyl) | 227.1432 [M+H]⁺ | 3.8 |
| Target Compound | Not explicitly reported | Not explicitly reported | Not available | Estimated ~1.2–1.8* |
Notes:
Biological Activity
1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring, which is known for its biological significance in various pharmacological applications.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, pyrrole-based compounds have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often range from to depending on the specific structure and modifications made to the pyrrolidine core .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other pyrrole derivatives, this compound may interfere with bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The presence of the hydrophobic pyrrolidine ring can disrupt membrane integrity, leading to cell lysis.
- Enzyme Inhibition : Compounds containing pyrrolidine structures are often potent inhibitors of key enzymes involved in bacterial metabolism.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including those structurally related to this compound. The findings highlighted that specific modifications in the side chains significantly enhanced antimicrobial potency against resistant strains .
Study 2: Pharmacokinetics and Toxicology
Another study focused on the pharmacokinetics of related compounds, assessing absorption, distribution, metabolism, and excretion (ADME) profiles. Results indicated favorable pharmacokinetic properties with low toxicity profiles in vitro. This suggests potential for therapeutic applications in treating infections caused by resistant bacteria .
Comparative Analysis of Related Compounds
The following table summarizes the biological activity and structural characteristics of selected related compounds:
| Compound Name | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Structure | 0.125 | Antibacterial |
| Pyrrole Derivative A | Structure | 0.5 | Antifungal |
| Pyrrole Derivative B | Structure | 12.5 | Antiviral |
Q & A
Q. What synthetic routes are available for preparing 1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, and how are they optimized for yield?
The synthesis typically involves multi-component reactions or stepwise functionalization of pyrrolidine scaffolds. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions, where substituents like hydroxyethyl-methyl-amine are introduced to the pyrrolidine core. Optimization strategies include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic acylation efficiency .
- Temperature control : Reactions conducted at 60–80°C balance reactivity and side-product formation .
- Purification : Column chromatography or recrystallization from ethanol improves purity .
Typical yields range from 67% to 85% for structurally related pyrrolidinone derivatives, depending on substituent steric effects .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?
Key techniques include:
- 1H/13C NMR : Assigns protons and carbons in the pyrrolidine ring, hydroxyethyl-methyl-amine sidechain, and acetyl group. For example, methyl groups in similar compounds resonate at δ 2.1–2.4 ppm, while pyrrolidine protons appear at δ 3.0–3.5 ppm .
- IR spectroscopy : Detects carbonyl (C=O) stretches near 1700 cm⁻¹ and hydroxyl (O–H) bands at 3200–3400 cm⁻¹ .
- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns aligned with the molecular formula.
Q. What physicochemical properties are critical for experimental handling?
- Lipophilicity : The hydroxyethyl group enhances solubility in polar solvents (e.g., ethanol, DMSO), while the pyrrolidine core contributes to moderate logP values (~1.5–2.0) .
- Stability : Sensitive to prolonged exposure to light or moisture; storage at –20°C under inert atmosphere is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .
- Computational modeling : DFT calculations predict chemical shifts and compare them to experimental data .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation for crystalline derivatives .
Q. What experimental design principles apply to studying this compound’s interaction with biological targets?
- Target selection : Prioritize enzymes or receptors with binding pockets compatible with the pyrrolidine-acetyl pharmacophore (e.g., kinases, GPCRs) .
- Assay conditions : Use fluorescence polarization or SPR to measure binding affinity (KD) in pH 7.4 buffers with 0.01% Tween-20 to prevent aggregation .
- Negative controls : Include structurally related but inactive analogues to validate specificity .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substituent variation : Modify the hydroxyethyl-methyl-amine sidechain to alter hydrogen-bonding capacity (e.g., replace –OH with –OCH₃) .
- Bioisosteric replacement : Substitute the acetyl group with trifluoroacetyl or cyano groups to modulate electron density .
- Activity testing : Evaluate changes in IC₅₀ values across enzymatic assays (e.g., acetylcholinesterase inhibition) .
Q. What factors influence the compound’s stability in aqueous solutions, and how can degradation be mitigated?
- pH dependence : Degradation accelerates in acidic (pH < 3) or alkaline (pH > 9) conditions due to hydrolysis of the acetyl group .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to encapsulate the molecule and reduce oxidation .
- Analytical monitoring : Use HPLC-UV at 254 nm to track degradation products over time .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Pyrrolidinone Derivatives
| Parameter | Optimization Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Maximizes acylation | |
| Catalyst | AlCl₃ (0.1–0.3 equiv) | Reduces side reactions | |
| Solvent | Dichloromethane or THF | Balances polarity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
